molecular formula C25H27N3O6 B11323002 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11323002
M. Wt: 465.5 g/mol
InChI Key: BZAJZMOYMLGEKJ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including a benzodioxin ring, a methoxyphenyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the benzodioxin ring through a cyclization reaction.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Formation of the morpholine ring through nucleophilic substitution.
  • Construction of the oxazole ring via a cyclization reaction involving an amide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and methoxyphenyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating various diseases.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O6/c1-30-19-5-2-17(3-6-19)21(28-8-10-31-11-9-28)16-26-25(29)20-15-23(34-27-20)18-4-7-22-24(14-18)33-13-12-32-22/h2-7,14-15,21H,8-13,16H2,1H3,(H,26,29)

InChI Key

BZAJZMOYMLGEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCOCC5

Origin of Product

United States

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